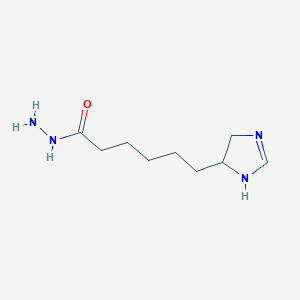![molecular formula C24H38BrNO2 B14392461 N-[4-(Bromoacetyl)phenyl]hexadecanamide CAS No. 89735-66-0](/img/structure/B14392461.png)
N-[4-(Bromoacetyl)phenyl]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Bromoacetyl)phenyl]hexadecanamide is a chemical compound with the molecular formula C24H38BrNO2 It is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a hexadecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Bromoacetyl)phenyl]hexadecanamide typically involves the reaction of 4-bromoacetophenone with hexadecanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Bromoacetyl)phenyl]hexadecanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-[4-(Bromoacetyl)phenyl]hexadecanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromoacetyl and hexadecanamide groups into other molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(Bromoacetyl)phenyl]hexadecanamide involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Chloroacetyl)phenyl]hexadecanamide
- N-[4-(Fluoroacetyl)phenyl]hexadecanamide
- N-[4-(Iodoacetyl)phenyl]hexadecanamide
Uniqueness
N-[4-(Bromoacetyl)phenyl]hexadecanamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Propiedades
Número CAS |
89735-66-0 |
|---|---|
Fórmula molecular |
C24H38BrNO2 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
N-[4-(2-bromoacetyl)phenyl]hexadecanamide |
InChI |
InChI=1S/C24H38BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)26-22-18-16-21(17-19-22)23(27)20-25/h16-19H,2-15,20H2,1H3,(H,26,28) |
Clave InChI |
IAZAOYJQCZJALJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


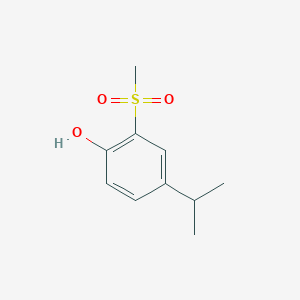
![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)
![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)


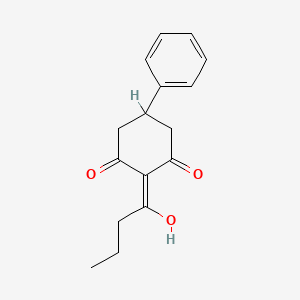
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)
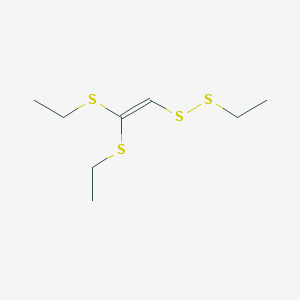
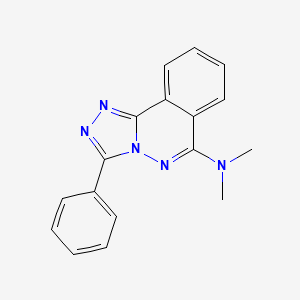
![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)
